

# Physicochemical properties of 2,4-Dichloro-6-iodoquinazoline

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## Compound of Interest

Compound Name: **2,4-Dichloro-6-iodoquinazoline**

Cat. No.: **B047113**

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An In-depth Technical Guide to the Physicochemical Properties of **2,4-Dichloro-6-iodoquinazoline**

## Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, spectral characteristics, chemical reactivity, and synthesis of **2,4-Dichloro-6-iodoquinazoline**. As a key heterocyclic intermediate, this compound serves as a versatile scaffold in the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitor discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into the handling and application of this important chemical entity. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and reproducibility.

## Molecular Identity and Structure

**2,4-Dichloro-6-iodoquinazoline** is a polysubstituted quinazoline, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous bioactive molecules.<sup>[1][2]</sup> The presence of three distinct reactive sites—two chlorine atoms at positions 2 and 4, and an iodine atom at position 6—makes it an exceptionally valuable building block for creating diverse chemical libraries.

The fundamental identification parameters for this compound are summarized below. This data is critical for accurate record-keeping, database searching, and regulatory documentation.

Identifier	Value	Source
IUPAC Name	2,4-dichloro-6-iodoquinazoline	PubChem[3]
CAS Number	74173-76-5	PubChem[3]
Molecular Formula	C <sub>8</sub> H <sub>3</sub> Cl <sub>2</sub> IN <sub>2</sub>	PubChem[3]
Molecular Weight	324.93 g/mol	PubChem[3]
Canonical SMILES	C1=CC2=C(C=C1I)C(=NC(=N2)Cl)Cl	PubChem[3]
InChI Key	ZSIKVJNEGVNYIC-UHFFFAOYSA-N	PubChem[3]

Below is a diagram illustrating the molecular structure and highlighting the key reactive positions that are central to its synthetic utility.

Caption: Structure of **2,4-Dichloro-6-iodoquinazoline** with key reactive sites.

## Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for designing synthetic routes, developing purification strategies, and formulating it for biological assays. While extensive experimental data for **2,4-Dichloro-6-iodoquinazoline** is not widely published, we can consolidate computed data and draw reliable inferences from structurally similar analogs.

Property	Value / Observation	Comments and Citations
Physical State	Expected to be a light yellow to brown crystalline solid or powder.	Based on analogs like 2,4-dichloroquinazoline.[4]
Melting Point	Estimated: 130-150 °C.	No experimental data found. This is an educated estimate based on analogs: 2,4-dichloroquinazoline (116-123 °C).[4] and 2,4-dichloro-6,7-dimethoxyquinazoline (175-178 °C).[5] The heavier iodine atom is expected to increase the melting point relative to the dichloro-analog.
Boiling Point	> 350 °C (Predicted)	Decomposes at high temperatures. Not a practical parameter for this compound.
Solubility	Sparingly soluble in water. Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (DCM, chloroform).	High lipophilicity (see XLogP3) suggests poor aqueous solubility. Analogs show solubility in DMSO.[6][7]
XLogP3 (Lipophilicity)	4.1	Computed by PubChem.[3] This value indicates high lipophilicity, which has implications for drug design, such as potential for good membrane permeability but also possible issues with aqueous solubility and metabolic stability.
Topological Polar Surface Area (TPSA)	25.8 Å <sup>2</sup>	Computed by PubChem.[3] This low TPSA value, combined with the molecular

weight, suggests the compound is likely to adhere to Lipinski's Rule of Five, predicting good oral bioavailability.

Hydrogen Bond Donors	0	Computed by PubChem. <a href="#">[3]</a>
Hydrogen Bond Acceptors	2 (the two quinazoline nitrogen atoms)	Computed by PubChem. <a href="#">[3]</a>

## Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional melting point apparatus for its superior accuracy, sensitivity, and the wealth of information it provides, including the heat of fusion and detection of impurities or polymorphic transitions. This makes it the authoritative standard for thermal analysis in pharmaceutical development.

- Calibration: Calibrate the DSC instrument using high-purity indium (m.p. 156.6 °C) and zinc (m.p. 419.5 °C) standards to ensure temperature and enthalpy accuracy.
- Sample Preparation: Accurately weigh 2-3 mg of **2,4-Dichloro-6-iodoquinazoline** into a standard aluminum DSC pan. Crimp the pan with an aluminum lid. Prepare an identical empty pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell.
- Thermal Program:
  - Equilibrate the cell at 25 °C.
  - Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a constant nitrogen purge (50 mL/min). The nitrogen atmosphere is crucial to prevent oxidative degradation of the sample at elevated temperatures.

- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area corresponds to the heat of fusion. A sharp, single peak indicates high purity.

## Spectroscopic Analysis

Spectroscopic characterization is non-negotiable for verifying the identity and purity of a synthesized compound. The following sections detail the expected spectral features for **2,4-Dichloro-6-iodoquinazoline** based on its structure and data from related compounds.<sup>[8][9][10]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules.  $^1\text{H}$  NMR confirms the proton environment, while  $^{13}\text{C}$  NMR verifies the carbon skeleton.

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  8.2-8.4 ppm (doublet, 1H): This signal is expected for the proton at the C5 position, deshielded by the adjacent nitrogen (N1) and the C4-Cl group.
  - $\delta$  7.9-8.1 ppm (doublet of doublets, 1H): Attributed to the proton at the C7 position.
  - $\delta$  7.7-7.9 ppm (doublet, 1H): Corresponds to the proton at the C8 position.
  - Note: The iodine at C6 will influence the chemical shifts of adjacent protons (C5 and C7) and their coupling constants.
- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  > 150 ppm: Several quaternary carbon signals are expected for C2, C4, C4a, and C8a.
  - $\delta$  120-140 ppm: Signals for the protonated aromatic carbons (C5, C7, C8).
  - $\delta$  ~90-100 ppm: A distinct signal for the C6 carbon directly attached to the iodine atom, which is shifted significantly upfield due to the heavy atom effect.

## Protocol: NMR Sample Preparation and Acquisition

- Accurately weigh ~10 mg of the compound.
- Dissolve the sample in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for  $^1\text{H}$  (16 scans) and  $^{13}\text{C}$  (1024 scans) should be sufficient.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is a rapid and reliable technique for identifying the presence of key functional groups.<sup>[11]</sup> For this molecule, it is used to confirm the aromatic C=C and C=N skeletal vibrations and the C-Cl bonds.

- 3100-3000  $\text{cm}^{-1}$ : Aromatic C-H stretching.
- 1610-1550  $\text{cm}^{-1}$ : C=N stretching vibrations characteristic of the quinazoline ring system.
- 1500-1400  $\text{cm}^{-1}$ : Aromatic C=C ring stretching.
- 850-750  $\text{cm}^{-1}$ : C-Cl stretching vibrations.
- Below 600  $\text{cm}^{-1}$ : C-I stretching vibration.

## Mass Spectrometry (MS)

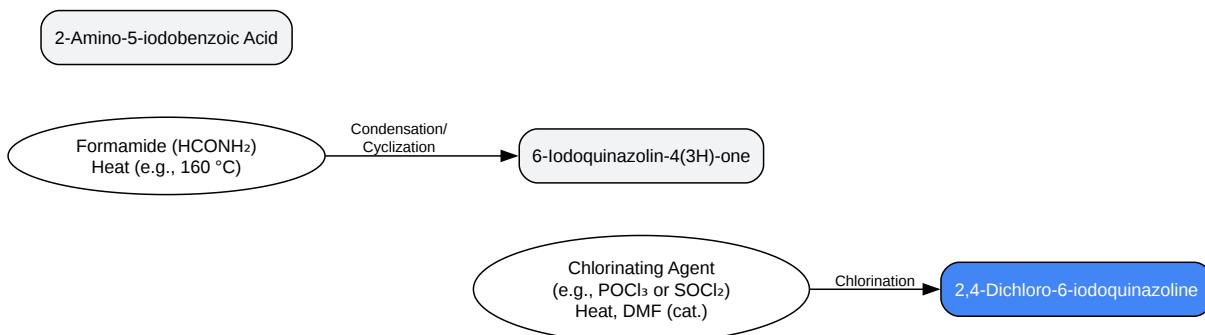
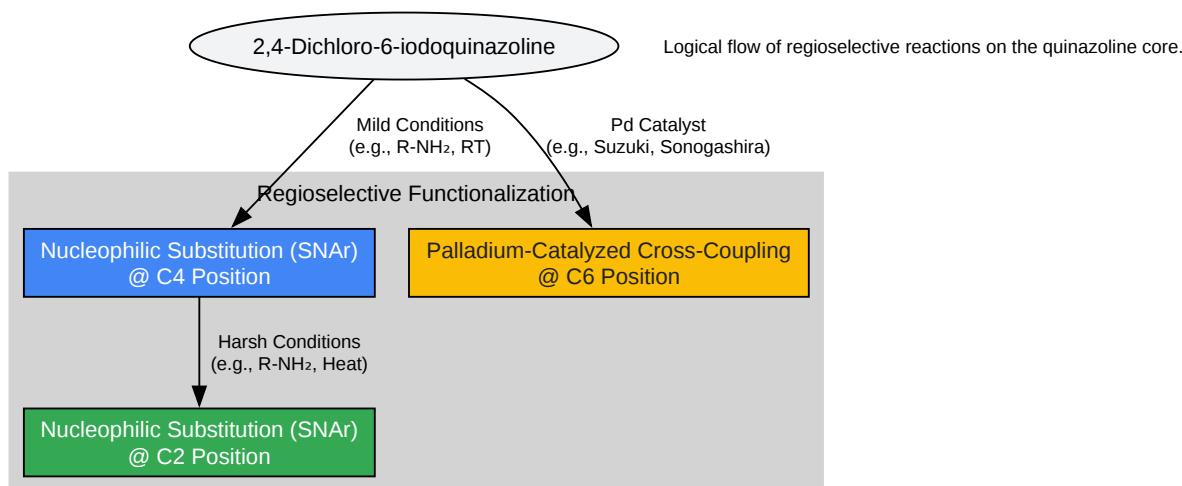
Causality: Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.

- Technique: Electrospray Ionization (ESI) in positive mode is recommended.
- Expected m/z: The primary ion observed will be the protonated molecule  $[\text{M}+\text{H}]^+$ .
- Isotopic Pattern: A highly characteristic isotopic pattern will be observed due to the presence of two chlorine atoms ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) and one iodine atom ( $^{127}\text{I}$ ). The calculated exact mass

for the most abundant isotopologue ( $C_8H_3^{35}Cl_2^{127}IN_2$ ) is 323.8718 Da.<sup>[3]</sup> The presence of this complex isotopic cluster provides definitive confirmation of the elemental formula.

## Chemical Reactivity and Synthetic Utility

The synthetic value of **2,4-Dichloro-6-iodoquinazoline** lies in the differential reactivity of its three halogen substituents. This allows for sequential, regioselective functionalization.



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Caption: A typical two-step synthesis workflow for **2,4-Dichloro-6-iodoquinazoline**.

## Protocol: Synthesis of 4-Chloro-6-iodoquinazoline (Illustrative Analog)

Causality: This protocol, adapted from the synthesis of a close analog, illustrates the key chlorination step. [12] Thionyl chloride ( $\text{SOCl}_2$ ) in the presence of a catalytic amount of DMF is a standard and highly effective method for converting quinazolinones to their corresponding chloroquinazolines. The DMF acts as a catalyst by forming the reactive Vilsmeier reagent *in situ*.

- Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-iodoquinazolin-4-ol (1 equivalent) in thionyl chloride (5-10 equivalents).
- Catalysis: Slowly add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 equivalents).
- Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography), observing the disappearance of the starting material.
- Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
- Azeotropic Removal: Add toluene to the residue and evaporate again under reduced pressure. Repeat this step twice to ensure complete removal of residual  $\text{SOCl}_2$ .
- Isolation: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

## Applications in Research and Drug Discovery

The primary application of **2,4-Dichloro-6-iodoquinazoline** is as a versatile intermediate in the synthesis of kinase inhibitors. [8] The quinazoline core mimics the adenine ring of ATP, allowing

it to bind to the ATP-binding site of various kinases.

- EGFR Inhibitors: Many potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, are based on the 4-anilinoquinazoline scaffold. [8][9]**2,4-Dichloro-6-iodoquinazoline** is an ideal starting point for synthesizing these molecules, where an aniline derivative displaces the C4-chlorine.
- Dual Inhibitors: The iodo-substituent and the C2-chlorine can be further modified to develop dual or multi-targeted kinase inhibitors, a strategy used to overcome drug resistance. [8]\* Chemical Probes: Its ability to be functionalized at three distinct points allows for the attachment of fluorescent tags, biotin labels, or photoaffinity groups, making it a useful scaffold for creating chemical probes to study biological systems.

## Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **2,4-Dichloro-6-iodoquinazoline** is not readily available, data from closely related dichloroquinazoline analogs indicates that it should be handled as a hazardous substance. [13][14][15]

- Primary Hazards:
  - Causes serious eye irritation (H319). [13] \* Causes skin irritation (H315). [13] \* May cause respiratory irritation (H335). [14] \* Harmful if swallowed (H302). [14]

## Mandatory Handling Protocols

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is suitable), a lab coat, and ANSI-approved safety glasses or goggles.
- Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C. [16]4. Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material using a dustpan and place it into a sealed container for chemical waste disposal. Decontaminate the area with a suitable solvent.

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

## References

- PubChem. **2,4-Dichloro-6-iodoquinazoline**.
- El-Sayed, W. M., et al. (2022). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFR790M: design, synthesis, ADMET and molecular docking. Future Medicinal Chemistry.
- LookChem. Cas 23680-84-4,2-Chloro-4-amino-6,7-dimethoxyquinazoline. [\[Link\]](#)
- PubChem. 2,4-Dichloroquinazoline.
- Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. [\[Link\]](#)
- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
- MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [\[Link\]](#)
- Google Patents.
- ResearchGate. Scheme 11 Synthesis of 2,4-dichloroquinazoline. [\[Link\]](#)
- Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [\[Link\]](#)
- NIST. 2,4-Dichloro-6,7-dimethoxyquinazoline. [\[Link\]](#)
- ResearchGate. FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline. [\[Link\]](#)
- SpectraBase. 2,4-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts. [\[Link\]](#)
- MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [\[Link\]](#)
- MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [\[Link\]](#)
- National Institutes of Health. 2,4-Dichloro-7-fluoroquinazoline. [\[Link\]](#)
- Preprints.org. (2023).
- Chemsoc. 2,4-Dichloro-6-(4-fluorophenyl)quinazoline. [\[Link\]](#)
- ResearchGate. (a) Quinazoline drug and (b) 2,4-dichloro-6,7-dimethoxyquinazoline. [\[Link\]](#)
- National Institutes of Health. 2,4-Dichloro-6-methoxyquinoline. [\[Link\]](#)

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# Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichloro-6-iodoquinazoline | C8H3Cl2IN2 | CID 11461506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 460730250 [thermofisher.com]
- 5. 2,4-二氯-6,7-二甲氧基喹唑啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. 2,4-DICHLORO-6-METHYLQUINAZOLINE | Others 15 | 39576-82-4 | Invivochem [invivochem.com]
- 8. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFR<sup>T790M</sup>: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2,4-Dichloro-6,7-dimethoxyquinazoline [webbook.nist.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Page loading... [wap.guidechem.com]
- 13. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. 2,4-Dichloro-6-methoxyquinazoline | 105763-77-7 [sigmaaldrich.com]
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